molecular formula C12H9F2N3O3 B2620305 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 1429221-12-4

2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B2620305
CAS No.: 1429221-12-4
M. Wt: 281.219
InChI Key: WVZZHZDFKZVJES-SNAWJCMRSA-N
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Description

2,4-Difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline ( 1429221-12-4) is a synthetic small molecule with a molecular formula of C12H9F2N3O3 and a molecular weight of 281.22 g/mol . This compound features a distinctive structure combining a 2,4-difluoroaniline moiety linked via an ethenyl bridge to a 3-methyl-4-nitro-isoxazole ring, making it a valuable intermediate in exploratory organic synthesis and medicinal chemistry research . The core isoxazole scaffold is a privileged structure in drug discovery. Compounds containing this heterocycle are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for hit-to-lead optimization campaigns . The presence of the electron-withdrawing nitro group and fluorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, offering researchers a versatile building block for structure-activity relationship (SAR) studies . This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N3O3/c1-7-12(17(18)19)11(20-16-7)4-5-15-10-3-2-8(13)6-9(10)14/h2-6,15H,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZZHZDFKZVJES-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 3-methyl-4-nitro-1,2-dicarbonyl compounds.

    Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or a similar olefination process.

    Attachment to the Aniline Derivative: The final step involves coupling the oxazole derivative with 2,4-difluoroaniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and ligands are typically used in cross-coupling reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted aniline derivatives.

    Coupling: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. A study demonstrated that similar compounds achieved percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer cell lines such as SNB-19 and OVCAR-8 .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Research involving synthesized oxadiazole derivatives showed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with structural similarities to 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline displayed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests potential applications in developing new antimicrobial agents.

Material Science Applications

In material science, the unique chemical structure of 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline allows it to be utilized in synthesizing advanced materials with specific electronic and optical properties. The incorporation of fluorine atoms in the structure enhances stability and performance in various applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Synthesis and Characterization Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of synthesized compounds .

Case Studies

StudyApplicationFindings
Study on Anticancer ActivityAnticancerSignificant PGIs against various cancer cell lines; potential lead for drug development
Antimicrobial StudiesAntimicrobialEffective against Mycobacterium smegmatis with low MIC values; promising for tuberculosis treatment
Material Science ResearchOLEDs and OPVsEnhanced stability and performance due to fluorine substitution; potential for high-efficiency devices

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and oxazole groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs differing in substituents on the aniline ring or oxazole moiety:

Substituent Effects on the Aniline Ring
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Electronic Effects
2,4-Difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (Target) C12H9F2N3O3 281.24 2,4-F Strong electron-withdrawing effect; increases ring electron deficiency.
2,4-Dimethoxy-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline C14H15N3O5 305.29 2,4-OCH3 Electron-donating methoxy groups; enhances ring electron density.
3-Methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline C13H13N3O3 259.27 3-CH3 Weak electron-donating methyl group; steric hindrance at position 3.
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-3-(methylsulfanyl)aniline C13H13N3O3S 291.33 3-SCH3 Strong electron-donating thioether; sulfur may enhance lipophilicity.

Key Observations :

  • Fluorine vs.
  • Steric and Electronic Modulation : Methyl (3-CH3) and methylsulfanyl (3-SCH3) groups introduce steric bulk and electronic effects that could influence binding interactions in supramolecular or biological systems .
Role of the Nitro-Oxazole Moiety

The 3-methyl-4-nitro-1,2-oxazole group is conserved across all analogs. The nitro group’s electron-withdrawing nature likely stabilizes the oxazole ring and may serve as a site for further reduction (e.g., to amines, as in ) . Crystallographic tools like SHELXL () could elucidate bond-length variations caused by substituent effects on the aniline ring .

Research Findings and Implications

Reactivity and Stability
  • Nitro Group Reduction : The nitro group in the oxazole ring may undergo reduction under conditions similar to (SnCl2/H2O), though fluorine’s electron-withdrawing effect could modulate reaction rates .
  • Hydrogen Bonding: Fluorine’s ability to act as a hydrogen-bond acceptor () may enhance crystal packing or molecular recognition compared to non-fluorinated analogs .

Biological Activity

The compound 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline (CAS No. 1429221-12-4) is a novel chemical entity that has garnered attention due to its potential biological activities. This compound features a unique structure that incorporates both difluorophenyl and oxazole moieties, which are known to enhance biological activity in various contexts. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.

Structural Formula

The structural formula of 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is represented as follows:

C12H9F2N3O3\text{C}_{12}\text{H}_{9}\text{F}_{2}\text{N}_{3}\text{O}_{3}

Molecular Weight

The molecular weight of the compound is 281.22 g/mol .

Physical Properties

PropertyValue
Molecular FormulaC12H9F2N3O3
Boiling PointNot available
Purity≥95%

Overview of Biological Activities

Research indicates that compounds containing oxazole rings exhibit a wide range of biological activities, including:

  • Anticancer : Significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Activity against bacteria and fungi.
  • Anti-inflammatory : Potential to reduce inflammation markers.

Anticancer Activity

A study evaluated the cytotoxic effects of 2,4-difluoro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline against multiple cancer cell lines. The findings revealed:

Cell LineIC50 Value (µM)
Human Cervical Carcinoma (HeLa)12.5
Colon Adenocarcinoma (CaCo-2)15.0
Human Lung Adenocarcinoma (A549)10.0

These results suggest that the compound exhibits promising anticancer properties, particularly against lung and cervical cancer cell lines .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. It has been shown to affect key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound was tested for antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings indicate that the compound possesses moderate antimicrobial activity, particularly against fungal strains .

Structure-Activity Relationship (SAR)

The incorporation of the 1,2-oxazole ring is crucial for enhancing the biological activity of this compound. Modifications to the oxazole structure or substituents on the aniline moiety can lead to variations in potency and selectivity against different biological targets. For instance, derivatives with increased lipophilicity have shown improved cellular uptake and enhanced activity against resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,4-difluoro-N-[(E)-ethenyl]aniline derivatives?

The synthesis typically involves selective aromatic nucleophilic substitution or coupling reactions. For example, nitrosoaniline derivatives can be synthesized via condensation of substituted anilines with nitroso intermediates under controlled pH and temperature conditions. Reaction optimization may require monitoring via thin-layer chromatography (TLC) and purification by column chromatography. Key intermediates, such as the 3-methyl-4-nitro-1,2-oxazole moiety, can be prepared using nitration and cyclization steps, with yields improved by adjusting stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula accuracy (e.g., exact mass matching within ±0.001 Da). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positioning and stereochemistry, particularly for the (E)-ethenyl group. X-ray crystallography (using SHELXL or SIR97) provides definitive proof of molecular geometry and crystal packing .

Q. How can researchers validate the crystallographic data for this compound?

Use software suites like WinGX or ORTEP-3 for structure refinement and visualization. SHELXL is recommended for small-molecule refinement, while SIR97 integrates direct methods for solving phase problems. Cross-validate results with the Cambridge Structural Database (CSD) to identify deviations in bond lengths or angles .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. HRMS) be systematically resolved?

Discrepancies may arise from isotopic impurities or dynamic effects (e.g., fluorine coupling in ¹⁹F NMR). Employ complementary techniques:

  • Use 2D NMR (COSY, NOESY) to confirm spin-spin coupling and spatial proximity of substituents.
  • Compare experimental HRMS with computational predictions (e.g., Gaussian-based DFT calculations) to identify isobaric interferences .

Q. What strategies optimize crystallization conditions for this nitro-oxazole-aniline hybrid?

Hydrogen-bonding patterns (C=O···H–N or C–F···H–O) dominate crystal packing. Use graph-set analysis to predict supramolecular motifs. Screen solvents with varying polarity (e.g., DMSO/water gradients) and employ slow evaporation at 4°C to enhance crystal quality. For twinned crystals, utilize SHELXL’s TWIN refinement module .

Q. How can computational methods aid in designing derivatives with enhanced bioactivity?

  • Perform docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., nitroreductases).
  • Modify the 4-nitro group to electron-withdrawing substituents (e.g., –CF₃) to improve redox potential.
  • Use pharmacokinetic modeling (SwissADME) to predict solubility and metabolic stability of analogs, as demonstrated for stilbene derivatives .

Q. What challenges arise during refinement of the crystal structure, and how are they addressed?

Common issues include disordered solvent molecules or anisotropic displacement parameters. Strategies:

  • Apply SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents.
  • Use restraints (DFIX, SIMU) in SHELXL to stabilize geometrically strained regions (e.g., the oxazole ring). Validate with R-factor convergence (<5% Δ) and Hirshfeld surface analysis .

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